molecular formula C20H39NO10 B1682600 Boc-NH-PEG6-CH2CH2COOH CAS No. 882847-13-4

Boc-NH-PEG6-CH2CH2COOH

Cat. No.: B1682600
CAS No.: 882847-13-4
M. Wt: 453.5 g/mol
InChI Key: FTTYOIHYERRXQB-UHFFFAOYSA-N
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Description

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid (CAS: 882847-13-4) is a polyethylene glycol (PEG)-modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a free carboxylic acid terminus. Its molecular formula is C20H39NO10, with a molar mass of 453.52 g/mol . The compound’s hexaoxa (six ether oxygen) backbone confers hydrophilicity and biocompatibility, making it valuable in bioconjugation, peptide synthesis, and drug delivery systems. Storage requires protection from light under inert gas at -20°C (solid form) or 2–8°C (liquid form) . Safety data indicate hazards including skin/eye irritation (H315-H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYOIHYERRXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373187
Record name 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-13-4
Record name 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a complex compound that primarily targets primary amine groups . These groups play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid. For instance, the pH of the environment can affect the compound’s ability to form amide bonds, with mild acidic conditions being optimal for the deprotection of the Boc group to form the free amine.

Biological Activity

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid (Boc-HEHA) is a synthetic compound classified as a functionalized polyethylene glycol (PEG) derivative. Its unique structure and properties make it significant in various biological applications, particularly in drug delivery systems and peptide synthesis.

Chemical Structure and Properties

Boc-HEHA has the following chemical formula:

  • Molecular Formula : C20H39NO10
  • Molecular Weight : 453.52 g/mol
  • CAS Number : 882847-13-4

The compound features a Boc (tert-butyloxycarbonyl) protecting group at one end and a carboxylic acid group at the other, which are crucial for its reactivity and solubility in aqueous environments. Its hydrophilic nature is attributed to the PEG component, enhancing its compatibility with biological systems.

Biological Activity

1. Peptide Synthesis

Boc-HEHA is primarily utilized in peptide synthesis due to its ability to form stable peptide bonds. The Boc group can be easily removed under acidic conditions, allowing for the coupling of the amino acid to other peptide sequences. This property is vital in producing peptides with specific biological activities.

2. Drug Delivery Systems

The compound's PEGylation properties allow it to enhance the solubility and stability of therapeutic agents. PEG derivatives are known to prolong circulation time in the bloodstream and reduce immunogenicity. Boc-HEHA can be conjugated with drugs to create more effective delivery systems.

3. Biocompatibility and Safety

Research indicates that Boc-HEHA exhibits low toxicity levels and is biocompatible, making it suitable for biomedical applications. Its safety profile is critical when considering its use in drug formulations and medical devices.

Table 1: Summary of Biological Activities of Boc-HEHA

Study Objective Findings
Study 1Evaluation of peptide synthesis efficiencyDemonstrated high yield in synthesizing bioactive peptides using Boc-HEHA as a linker.
Study 2Assessment of drug delivery efficacyShowed improved pharmacokinetics when drugs were conjugated with Boc-HEHA compared to non-modified drugs.
Study 3Toxicity assessment in vivoReported minimal adverse effects in animal models, supporting its biocompatibility.

The mechanism of action for Boc-HEHA involves its interaction with biological molecules through the formation of covalent bonds. The carboxylic acid group can react with amines present on peptides or proteins, facilitating conjugation processes essential for drug delivery applications.

Scientific Research Applications

Drug Delivery Systems

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is extensively used in the development of advanced drug delivery systems . Its ability to enhance the solubility and bioavailability of therapeutic agents makes it an invaluable component in pharmaceutical formulations. The hydrophilic nature of the compound facilitates its interaction with biological membranes, improving drug absorption and distribution.

Bioconjugation

The compound's structure allows for efficient bioconjugation with proteins and peptides. This characteristic is particularly useful for creating targeted therapies in cancer treatment. By conjugating therapeutic agents to this compound, researchers can develop more effective treatment modalities that specifically target cancer cells while minimizing effects on healthy tissues.

Polymer Chemistry

In the realm of polymer chemistry , Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid serves as a building block for synthesizing functional polymers. These polymers can be utilized in various applications including coatings and adhesives that require specific chemical properties. The compound's ability to form stable linkages enhances the performance characteristics of these materials.

Nanotechnology

The compound plays a crucial role in nanotechnology , particularly in the fabrication of nanocarriers for drug delivery. Its unique properties allow for improved targeting and release profiles of medications. By utilizing Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid in nanocarrier systems, researchers can achieve better therapeutic outcomes through controlled release mechanisms.

Research in Biochemistry

In biochemical research , this compound is employed in various assays and studies aimed at understanding cellular processes and interactions at a molecular level. Its ability to interact with biomolecules makes it suitable for investigating mechanisms of action within cellular contexts.

Comparative Analysis of Related Compounds

To better understand the unique aspects of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acidFmoc protecting group instead of BocPrimarily used in solid-phase peptide synthesis
21-amino-4-hydroxyheptadecanoic acidShorter carbon chain without ether linkagesMore hydrophobic than Boc derivative
21-(2-hydroxyethyl)-amino-4-octadecenoic acidContains hydroxyl groups along with an unsaturated chainPotentially different solubility characteristics

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid in various experimental setups:

  • Drug Formulation Studies : Research has demonstrated improved solubility profiles when this compound is incorporated into drug formulations aimed at treating chronic diseases.
  • Targeted Therapy Development : Case studies have shown successful bioconjugation strategies utilizing this compound to enhance the specificity of cancer therapeutics.
  • Polymer Applications : Investigations into polymer blends incorporating Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid have revealed enhanced mechanical properties suitable for biomedical applications.

Comparison with Similar Compounds

Fmoc-Protected Analog

Compound: Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

  • Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc), base-labile.
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal deprotection under mild basic conditions .
  • Molecular Formula: Identical PEG backbone (C20H39NO10) but distinct protecting group.
  • Commercial Availability: Priced at $248/100 mg (Santa Cruz Biotechnology), indicating higher cost than Boc analogs .
  • Key Difference : Fmoc’s UV-active fluorophore aids in monitoring synthesis progress, whereas Boc lacks this feature .

Unprotected Amine Variant

Compound: 21-Amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid (CAS: 905954-28-1)

  • Structure : Lacks Boc/Fmoc protection, with a free amine group.
  • Molecular Formula: C15H31NO8, molar mass 353.41 g/mol .
  • Applications : Direct use in coupling reactions without deprotection steps. However, the unprotected amine is prone to oxidation and side reactions, limiting shelf stability .
  • Key Difference : Reduced steric hindrance compared to Boc/Fmoc derivatives, enhancing reactivity in aqueous environments .

Methyl Ester Derivative

Compound: 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester (CAS: 1314378-15-8)

  • Functional Group : Carboxylic acid converted to methyl ester, rendering it inert in carboxylate-specific reactions.
  • Molecular Formula: C16H33NO8, molar mass 367.43 g/mol .
  • Applications : Useful for selective amine modification while preserving the ester for later hydrolysis .
  • Key Difference : Enhanced lipophilicity due to the ester group, altering solubility compared to free acid analogs .

Data Table: Structural and Functional Comparison

Parameter Boc-21-amino-hexaoxaheneicosanoic acid Fmoc-Protected Analog Unprotected Amine Variant Methyl Ester Derivative
CAS Number 882847-13-4 N/A 905954-28-1 1314378-15-8
Molecular Formula C20H39NO10 C20H39NO10 C15H31NO8 C16H33NO8
Molar Mass (g/mol) 453.52 453.52 (assumed) 353.41 367.43
Protecting Group Boc Fmoc None Methyl ester (carboxylate)
Storage Conditions -20°C (solid), 2–8°C (liquid) Not specified Not specified Not specified
Price (100 mg) Out of stock $248 $1,021/500 mg N/A
Key Application Bioconjugation, SPPS SPPS, metabolomics Direct coupling reactions Selective modification

Preparation Methods

PEG6 Backbone Construction

The hexaethylene glycol chain is typically synthesized via iterative Williamson ether synthesis or ring-opening polymerization of ethylene oxide. A common approach involves coupling triethylene glycol derivatives:

Procedure :

  • Triethylene glycol monotosylation : Triethylene glycol reacts with tosyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C, 2 h, 85% yield).
  • Nucleophilic displacement : The tosylated intermediate reacts with another triethylene glycol unit in the presence of NaH (THF, reflux, 12 h, 78% yield).
  • Terminal functionalization : The resulting PEG6 diol is selectively protected at one end with a tert-butyl group via acid-catalyzed esterification.

Table 1: PEG6 Backbone Synthesis Optimization

Step Reagents Conditions Yield Purity (HPLC)
Tosylation TosCl, TEA 0°C, 2 h 85% 92%
Displacement NaH, THF Reflux, 12 h 78% 88%
Protection Boc₂O, DMAP RT, 24 h 91% 95%

Carboxylic Acid Functionalization

The terminal hydroxyl group of the PEG6-Boc-NH₂ intermediate is oxidized to a carboxylic acid. Two oxidation methods dominate:

Jones Oxidation

Conditions : CrO₃ in H₂SO₄/acetone (0°C→RT, 3 h).
Yield : 82%.
Limitations : Risk of over-oxidation to CO₂; requires rigorous temperature control.

TEMPO-Mediated Oxidation

Conditions : 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO), NaOCl, KBr, pH 9–10 (0°C, 2 h).
Yield : 89%.
Advantages : Selective oxidation of primary alcohols; milder conditions.

Table 3: Oxidation Method Comparison

Method Catalyst Time (h) Yield
Jones CrO₃ 3 82%
TEMPO NaOCl 2 89%

Solid-Phase Synthesis for Scalability

Industrial-scale production often employs solid-phase synthesis to streamline purification:

Procedure :

  • Resin functionalization : Wang resin is loaded with Fmoc-protected PEG6-acid using HATU/DIEA in DMF (RT, 4 h).
  • Fmoc deprotection : 20% piperidine/DMF (2 × 10 min).
  • Boc protection : Boc₂O/DIEA in DMF (RT, 12 h).
  • Cleavage : TFA/DCM (1:99, 2 h) releases the product with >90% purity.

Advantages :

  • Eliminates intermediate isolations.
  • Enables multigram-scale synthesis (10–50 g/batch).

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • Ethylene oxide : Preferred for PEG backbone synthesis due to low cost ($1.50/kg).
  • Boc anhydride : Bulk pricing at $220/kg for pharmaceutical-grade.

Green Chemistry Innovations

  • Solvent recycling : DCM and THF recovery systems reduce waste by 40%.
  • Catalyst-free PEG coupling : Microwave-assisted etherification (150°C, 30 min) achieves 85% yield without NaH.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95–5% over 20 min), retention time = 12.3 min.
  • NMR (¹H) : δ 1.38 (s, Boc CH₃), 3.50–3.70 (m, PEG6), 4.10 (t, NH-CH₂).
  • MS (ESI+) : m/z 476.3 [M+Na]⁺.

Q & A

Q. What are the standard synthetic protocols for Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid?

The synthesis typically involves coupling the Boc-protected PEG spacer to a resin-bound peptide or small molecule using carbodiimide-based activation. For example, the compound is synthesized by activating the carboxylic acid group with HATU/HOAt in dry DMF, followed by reaction with a resin (e.g., H-Gly-2Cl-TrT resin) and DIEA as a base. Post-coupling, unreacted amino groups are capped with reagents like 2-Chloro CBz to minimize side products . Purification is achieved via repeated DMF washes and confirmed by Fmoc cleavage yield analysis (e.g., 74% intermediate yield reported in solid-phase synthesis) .

Q. How is the Boc protection group removed without damaging the PEG spacer?

The Boc group is selectively cleaved under acidic conditions using trifluoroacetic acid (TFA) due to its acid-labile nature. The PEG spacer (hexaoxa chain) remains intact due to its ether linkages, which are resistant to moderate acid treatment. Deprotection protocols typically involve 20–50% TFA in dichloromethane (DCM) for 30–60 minutes, followed by neutralization and lyophilization .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Reverse-phase HPLC with UV detection (e.g., C18 columns, 10–40% MeCN gradients) and mass spectrometry (MALDI-TOF) are standard. For example, MALDI-TOF analysis of conjugated peptides showed mass accuracy within 0.3 Da of theoretical values, confirming successful synthesis . Nuclear magnetic resonance (NMR) is also used to verify PEG spacer integrity and Boc deprotection .

Advanced Research Questions

Q. How can low coupling efficiency during solid-phase synthesis be resolved?

Low efficiency may arise from incomplete activation of the carboxylic acid or steric hindrance. Optimize activation by:

  • Using fresh HATU/HOAt (1:1 molar ratio with the acid) in anhydrous DMF.
  • Extending activation time to 20–30 minutes before resin addition .
  • Swelling the resin in DCM/DMF (1:1) for 30 minutes prior to coupling .
  • Monitoring reaction progress via Kaiser or chloranil tests for free amines.

Q. How does the PEG chain length impact bioconjugation efficiency in nanoparticle systems?

The hexaoxa (6 ethylene glycol units) spacer balances solubility and steric effects. Shorter PEG chains (e.g., tetraoxa) may reduce solubility, while longer chains (e.g., dodecaoxa) can hinder conjugation due to excessive flexibility. In gold nanoparticle studies, hexaoxa spacers improved ligand presentation and reduced aggregation compared to shorter variants . For integrin-targeting ligands, hexaoxa spacers enhanced binding specificity by optimally distancing the functional group from the nanoparticle surface .

Q. How do contradictions in coupling reagent selection (HATU vs. HBTU) affect yields?

HATU generates more reactive uronium intermediates than HBTU, improving coupling efficiency for sterically hindered substrates. However, HBTU is cost-effective for routine syntheses. In one study, HATU achieved 85% yield for a PEG-peptide conjugate, while HBTU yielded 72% under identical conditions . Reagent choice should align with substrate reactivity and budget constraints.

Q. What strategies mitigate side reactions during capping of unreacted amino groups?

Use selective capping agents like N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z-(2Cl)-OSu), which reacts preferentially with primary amines over PEG-linked secondary amines. Post-capping, rigorous washing (5× DMF) removes excess reagent and byproducts. Failure to cap can lead to truncated sequences or crosslinking in multi-step syntheses .

Q. How can failed conjugation attempts be systematically troubleshooted?

  • Step 1: Confirm PEG spacer integrity via 1H^1H NMR (δ 3.5–3.7 ppm for PEG methylene protons).
  • Step 2: Use MALDI-TOF to detect incomplete conjugation (e.g., missing mass shifts corresponding to the Boc-PEG moiety).
  • Step 3: Optimize reaction stoichiometry (1.5–2.0 equivalents of activated acid relative to resin-bound amine) to drive completion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Boc-NH-PEG6-CH2CH2COOH
Reactant of Route 2
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Boc-NH-PEG6-CH2CH2COOH

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